molecular formula C9H10F3NO2S2 B3026660 N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide CAS No. 1045822-31-8

N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide

Cat. No.: B3026660
CAS No.: 1045822-31-8
M. Wt: 285.3 g/mol
InChI Key: IYHCILKSORKFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide (CAS: 1045822-31-8) is a sulfonamide derivative characterized by a methyl group and a trifluoromethylthio (-SCF₃) substituent attached to the nitrogen atom of the p-toluenesulfonamide backbone. Its molecular formula is C₉H₉F₃NO₂S₂, with a molecular weight of 323.30 g/mol. The compound’s structure combines the electron-withdrawing sulfonamide group with the lipophilic and electronegative trifluoromethylthio moiety, making it a versatile intermediate in agrochemical and pharmaceutical synthesis .

Applications
The compound is primarily utilized as a fluorination reagent and a building block in organic synthesis. Its trifluoromethylthio group is critical for introducing fluorine-containing motifs into target molecules, enhancing their metabolic stability and bioavailability in drug discovery .

Properties

IUPAC Name

N,4-dimethyl-N-(trifluoromethylsulfanyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2S2/c1-7-3-5-8(6-4-7)17(14,15)13(2)16-9(10,11)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHCILKSORKFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1045822-31-8
Record name N,4-dimethyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C₉H₈F₃N₁O₂S
  • CAS Number : 1045822-31-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Cannabinoid Receptors : This compound acts as an antagonist or inverse agonist of the Cannabinoid-1 (CB1) receptor, which is implicated in several neurological and psychological disorders. Its modulation of this receptor may lead to therapeutic effects in conditions such as anxiety disorders, psychosis, and substance abuse disorders .
  • Fibroblast Growth Factor Receptors (FGFRs) : Some derivatives of this compound have shown potential as kinase inhibitors targeting FGFRs. These receptors are involved in tumorigenesis, and their inhibition can result in antiproliferative effects against cancer cells .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Anticancer Activity Inhibits FGFR signaling pathways, demonstrating antiproliferative effects on cancer cells .
Neurological Effects Modulates CB1 receptors, potentially aiding in the treatment of anxiety and cognitive disorders .
Anti-inflammatory Properties Exhibits potential benefits in neuro-inflammatory conditions .

Case Study 1: Anticancer Potential

A study on the efficacy of this compound derivatives demonstrated significant inhibition of FGFR activity in various cancer cell lines. The results indicated a dose-dependent response leading to reduced cell viability and proliferation rates, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Neurological Applications

Research highlighted the compound's role in modulating endocannabinoid signaling pathways. In animal models, administration of this sulfonamide resulted in decreased anxiety-like behaviors and improved cognitive functions. These findings support its use in managing psychiatric conditions.

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, this compound exhibits a favorable safety profile with minimal adverse effects reported .

Scientific Research Applications

Chemical Properties and Structure

N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide has the molecular formula C9H10F3NO2S2C_9H_{10}F_3NO_2S_2 and a molecular weight of 285.30 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for various applications .

1.1. Protein Tyrosine Kinase Inhibition

One of the significant applications of this compound is its role as a selective inhibitor of protein tyrosine kinases (PTKs), particularly within the Src family. PTKs are critical in various cellular processes, including growth and differentiation, making their inhibitors potential therapeutic agents for cancer treatment .

Key Findings:

  • The compound can alter cell morphology, migration, and proliferation by inhibiting PTKs.
  • It has been shown to bind effectively to various PTK targets, suggesting a broad therapeutic potential.

1.2. Trifluoromethylthiolation Reagent

This compound serves as a reagent for nucleophilic and electrophilic trifluoromethylthiolation reactions. This process is crucial for introducing trifluoromethylthio groups into organic molecules, enhancing their biological activity and stability .

Applications in Synthesis:

  • Used in the synthesis of complex organic molecules by facilitating the introduction of the trifluoromethylthio group.
  • Important in developing pharmaceuticals with improved properties.

Agrochemicals

The compound's properties make it suitable for use in agrochemicals, particularly as a pesticide or herbicide. The lipophilicity imparted by the trifluoromethyl group allows better absorption and effectiveness in biological systems.

Research Insights:

  • Studies indicate that compounds with trifluoromethylthio modifications exhibit increased efficacy against pests and diseases compared to their non-modified counterparts .

Materials Science

In materials science, this compound can be utilized in creating advanced materials with specific chemical properties. Its ability to modify surface characteristics makes it valuable in developing coatings or polymers with enhanced performance metrics.

Potential Uses:

  • Development of hydrophobic coatings due to increased lipophilicity.
  • Enhancement of material durability through chemical modification.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfonamide Family

N-Chloro-p-toluenesulfonamide (CAS: 144-86-5)
  • Structure : Replaces the trifluoromethylthio and methyl groups with a single chlorine atom.
  • Properties : Molecular weight = 227.64 g/mol. The chlorine substituent imparts moderate electrophilicity but lacks the lipophilicity of the -SCF₃ group.
  • Applications : Used as a disinfectant and intermediate in synthesizing chlorinated aromatic compounds .
N-(m-Hydroxyphenyl)-p-toluenesulphonamide (CAS: 1146-43-6)
  • Structure : Features a hydroxyphenyl group instead of the trifluoromethylthio substituent.
  • Properties : Molecular weight = 263.31 g/mol. The hydroxyl group increases polarity and water solubility.
N-Methyl-N-(M-nitrophenylethyl)-p-toluenesulfonamide
  • Structure : Substitutes the trifluoromethylthio group with a nitrophenylethyl chain.
  • Properties : The nitro group enhances reactivity in electrophilic substitution reactions but reduces metabolic stability.
  • Applications : Used in nitroaromatic compound synthesis .

Functional Analogues in Agrochemicals

1,3,4-Oxadiazole Thioether Derivatives (e.g., Compound 5g)
  • Structure : Combines a 1,3,4-oxadiazole core with a trifluoromethylpyrazole and bromobenzylthio group.
  • Properties : Molecular weight ≈ 449.25 g/mol. The oxadiazole ring enhances fungicidal activity.
  • Applications : Exhibits >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. Molecular docking studies reveal binding to the succinate dehydrogenase (SDH) protein, similar to commercial fungicides like penthiopyrad .

Fluorinated Building Blocks

Shibata Reagent II (CAS: 1443036-49-4)
  • Structure : A fluorinated reagent with a trifluoromethylthio group.
  • Properties : Used for introducing fluorine atoms into aromatic systems.
  • Applications : Unlike N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide, Shibata Reagent II is optimized for electrophilic fluorination reactions .

Data Tables

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name CAS Number Molecular Weight Key Substituents Applications
This compound 1045822-31-8 323.30 -SCF₃, -CH₃ Fluorination reagent, agrochemical intermediate
N-Chloro-p-toluenesulfonamide 144-86-5 227.64 -Cl Disinfectant, synthesis intermediate
N-(m-hydroxyphenyl)-p-toluenesulphonamide 1146-43-6 263.31 -C₆H₄OH Pharmaceutical research
2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole - 449.25 Oxadiazole, -SCF₃ Fungicide, herbicide

Key Research Findings

  • Electron-Withdrawing Effects : The trifluoromethylthio group in this compound enhances its reactivity compared to chloro or hydroxyl analogues, making it superior for fluorination reactions .
  • Safety Profile : Sulfonamide derivatives with -SCF₃ groups generally exhibit lower acute toxicity than chlorinated analogues but require careful handling due to possible metabolic byproducts .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide, and how can reaction parameters be optimized?

  • Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting p-toluenesulfonyl chloride with methylamine derivatives followed by trifluoromethylthiolation is a common approach. Key parameters include solvent selection (e.g., THF or DCM), temperature control (0–25°C), and stoichiometric ratios of reagents. Continuous-flow microreactor technology has been successfully applied to analogous sulfonamides (e.g., Diazald synthesis), improving yields (>90%) by optimizing residence time, feed concentration, and heat dissipation .

Q. Which analytical techniques are critical for characterizing this compound, and what structural insights do they provide?

  • Answer :

  • X-ray crystallography : Resolves bond lengths and angles (e.g., S–C and N–S bonds) to confirm stereochemistry .
  • NMR spectroscopy : Distinguishes methyl (δ ~2.4 ppm) and trifluoromethylthio (δ ~45 ppm for ¹⁹F) groups .
  • Melting point analysis : Provides purity validation (expected range: 175–180°C, based on structurally related sulfonamides) .

Advanced Research Questions

Q. How do micellar media or cyclodextrins influence the stability and reactivity of this compound in basic hydrolysis?

  • Answer : Studies on analogous N-nitroso sulfonamides reveal that micellar systems (e.g., SDS or TTABr) and β-cyclodextrins alter hydrolysis kinetics. Cyclodextrins form inclusion complexes with hydrophobic moieties, modulating substrate accessibility. In basic conditions ([NaOH] >0.17 M), micelles increase local OH⁻ concentration, accelerating hydrolysis. The pseudophase model explains partitioning between aqueous and micellar phases, with binding constants (K~10³ M⁻¹) critical for predicting degradation rates .

Q. What methodologies enable the use of this compound as a fluorinated building block in complex organic syntheses?

  • Answer : The trifluoromethylthio (-SCF₃) group acts as a strong electron-withdrawing moiety, facilitating:

  • Nucleophilic substitutions : Reactivity with amines or alcohols under mild conditions (e.g., DMF, 50°C) .
  • Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce aryl groups .
  • Radical reactions : Initiated by AIBN or light to construct C–SCF₃ bonds in heterocycles .

Q. How can computational modeling predict the compound’s behavior in catalytic systems or enzyme inhibition studies?

  • Answer : Density functional theory (DFT) calculates charge distribution on the sulfonamide nitrogen and SCF₃ group, predicting sites for electrophilic attack or hydrogen bonding. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to biological targets like HDACs or ureases, guided by structural analogs with demonstrated inhibitory activity .

Methodological Notes

  • Synthetic Optimization : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of the -SCF₃ group .
  • Safety : Handle with moisture-sensitive protocols due to potential hydrolysis to toxic byproducts (e.g., SO₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide
Reactant of Route 2
N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.